2-(3,4-Dichlorophenyl)benzoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3,4-dichlorophenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2O2/c14-11-6-5-8(7-12(11)15)9-3-1-2-4-10(9)13(16)17/h1-7H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVPONOIRLZMLAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C(C=C2)Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50588080 | |
| Record name | 3',4'-Dichloro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50588080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
916849-01-9 | |
| Record name | 3',4'-Dichloro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50588080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contextualization of Substituted Benzoic Acids in Contemporary Chemical Research
Substituted benzoic acids are a class of organic compounds that are fundamental to numerous areas of chemical research and industry. researchgate.net These molecules, characterized by a benzene (B151609) ring attached to a carboxylic acid group with additional functional groups at various positions, exhibit a wide range of chemical and physical properties. wikipedia.orgmdpi.com The nature and position of these substituents significantly influence the molecule's acidity, reactivity, and biological activity. wikipedia.orglibretexts.org
In the realm of physical organic chemistry, substituted benzoic acids have been instrumental in developing linear free-energy relationships, such as the Hammett equation, which provides a quantitative measure of the electronic effects of substituents on reaction rates and equilibria. wikipedia.orgmdpi.com This has profound implications for understanding reaction mechanisms and designing molecules with desired properties.
Furthermore, these compounds serve as crucial building blocks in the synthesis of a vast array of more complex molecules, including pharmaceuticals, agrochemicals, and polymers. researchgate.net The carboxylic acid group can be readily converted into other functional groups, making substituted benzoic acids versatile intermediates in organic synthesis. Their derivatives are integral to the development of new materials with specific optical, electronic, or mechanical properties. The study of their self-association in solution, driven by hydrogen bonding and other weak interactions, is also a key area of research with implications for crystallization and materials science. acs.org
Significance of the 3,4 Dichlorophenyl Moiety in Organic Synthesis and Functional Materials Science
The 3,4-dichlorophenyl group is a significant structural motif in organic chemistry, imparting unique properties to the molecules that contain it. The two chlorine atoms on the phenyl ring are electron-withdrawing, which can influence the electronic environment of the entire molecule. This electronic effect is crucial in various applications, from directing the course of chemical reactions to tuning the properties of functional materials.
In organic synthesis, the 3,4-dichlorophenyl moiety is often incorporated into molecules to enhance their biological activity or to serve as a reactive handle for further chemical transformations. For instance, it is a key component in the synthesis of various heterocyclic compounds with potential pharmaceutical applications. mdpi.com The presence of the chlorine atoms can also affect the lipophilicity of a molecule, which is a critical parameter in drug design.
In the field of functional materials science, the 3,4-dichlorophenyl group can be found in compounds used in the development of polymers and other advanced materials. The rigidity and electronic nature of this moiety can contribute to desirable properties such as thermal stability and specific electronic behaviors. For example, compounds containing the dichlorophenyl group have been investigated for their potential use in creating materials with specific optical or electronic characteristics.
Overview of Current Research Trajectories for 2 3,4 Dichlorophenyl Benzoic Acid
Current research on 2-(3,4-Dichlorophenyl)benzoic acid, also known as 2-(3,4-Dichlorobenzoyl)benzoic acid, is primarily focused on its role as a versatile intermediate in the synthesis of novel compounds with potential biological activities. wisdomlib.orgresearchgate.net A significant area of investigation involves the synthesis of its derivatives, particularly hydrazide and hydrazone derivatives, and the evaluation of their antimicrobial properties. wisdomlib.orgresearchgate.net
One notable line of research has been the synthesis of 2-(3,4-dichloro-benzoyl)-benzoic acid hydrazide and its subsequent conversion into a series of hydrazone derivatives. wisdomlib.orgresearchgate.net These studies have demonstrated that certain derivatives exhibit significant antimicrobial activity against various bacterial strains. wisdomlib.org For example, some hydrazone derivatives have shown promising results against both Gram-positive and Gram-negative bacteria. researchgate.net
Furthermore, computational studies, such as molecular docking, are being employed to understand the potential mechanisms of action of these derivatives. For instance, research has explored the binding affinity of these compounds for specific protein targets, suggesting their potential as leads for the development of new therapeutic agents. researchgate.net The initial synthesis of the parent compound, 2-(3,4-Dichlorobenzoyl)benzoic acid, is often achieved through a Friedel-Crafts acylation reaction between phthalic anhydride (B1165640) and dichlorobenzene. wisdomlib.orgresearchgate.net
Scope and Objectives of Academic Inquiry
Classical Approaches for the Synthesis of this compound
Traditional methods for constructing the this compound scaffold often rely on the formation of a key benzoyl intermediate through electrophilic aromatic substitution.
Phthalic Anhydride (B1165640) Condensation Reactions with Dichlorobenzene
A well-established method for the synthesis of 2-(aroyl)benzoic acids involves the Friedel-Crafts acylation of an aromatic compound with phthalic anhydride. In the case of 2-(3,4-dichlorobenzoyl)benzoic acid, this involves the reaction of phthalic anhydride with 1,2-dichlorobenzene. researchgate.netwisdomlib.org This reaction is typically carried out in the presence of a Lewis acid catalyst in a suitable solvent. researchgate.netwisdomlib.org
The initial product of this condensation is 2-(3,4-dichlorobenzoyl)benzoic acid, which serves as a crucial precursor. researchgate.netwisdomlib.org This intermediate can then be further transformed, for instance, by reaction with hydrazine (B178648) hydrate (B1144303) to form the corresponding hydrazide, which can be used to synthesize a variety of hydrazone derivatives. wisdomlib.org
Lewis Acid Catalysis in Primary Synthesis
Lewis acids play a pivotal role in the Friedel-Crafts acylation reaction between phthalic anhydride and dichlorobenzene. Aluminum trichloride (AlCl₃) is a commonly employed Lewis acid for this transformation. researchgate.netwisdomlib.org It functions by activating the phthalic anhydride, making it a more potent electrophile for the subsequent attack by the dichlorobenzene ring. The reaction is often conducted in a solvent such as nitrobenzene. researchgate.netwisdomlib.org The choice of Lewis acid and reaction conditions can significantly influence the yield and regioselectivity of the acylation. While aluminum trichloride is effective, other Lewis acids can also be utilized to promote similar transformations. nih.gov
Organometallic Reagent-Mediated Syntheses for Benzoic Acid Architectures
Modern synthetic organic chemistry heavily relies on organometallic reagents to facilitate the formation of carbon-carbon bonds with high precision and efficiency.
Grignard Reaction Pathways in Dichlorobenzoic Acid Synthesis
The Grignard reaction provides a powerful tool for the synthesis of carboxylic acids. This methodology involves the reaction of an organomagnesium halide (Grignard reagent) with carbon dioxide. ucalgary.cagmu.edu For the synthesis of a dichlorobenzoic acid, a corresponding dichlorophenylmagnesium halide would be prepared by reacting a dichlorohalobenzene with magnesium metal. chemicalbook.com This Grignard reagent then acts as a nucleophile, attacking the electrophilic carbon of CO₂, typically in the form of dry ice. ucalgary.cayoutube.com Subsequent acidification of the resulting carboxylate salt yields the desired benzoic acid derivative. ucalgary.cayoutube.com This method is particularly useful for introducing the carboxylic acid group onto a pre-functionalized aromatic ring.
| Reactant 1 | Reactant 2 | Product | Reference |
| Dichlorophenylmagnesium halide | Carbon Dioxide (Dry Ice) | This compound | chemicalbook.com |
| Phenylmagnesium bromide | Carbon Dioxide (Dry Ice) | Benzoic Acid | ucalgary.cagmu.edu |
Suzuki-Miyaura Coupling Analogs for Aryl-Aryl Bond Formation
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound (like a boronic acid) and an organic halide or triflate. nih.govmdpi.com This reaction is a cornerstone of modern organic synthesis for constructing biaryl systems, which are prevalent in many pharmaceuticals and functional materials. mdpi.commdpi.com
In the context of synthesizing this compound, a Suzuki-Miyaura coupling could be envisioned between a dihalophenylboronic acid and a halobenzoic acid derivative, or vice versa. The reaction is typically catalyzed by a palladium complex in the presence of a base. nih.govmdpi.com The choice of catalyst, ligands, base, and solvent system is crucial for achieving high yields and selectivity. nih.govresearchgate.net This method offers a high degree of functional group tolerance and allows for the direct formation of the aryl-aryl bond. mdpi.commdpi.com
| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |
| Aryl Halide | Arylboronic Acid | Palladium Complex | Biaryl Compound | nih.govmdpi.com |
| 3,5-Dichloro-1,2,4-thiadiazole | Arylboronic Acid | Pd(PPh₃)₄ | 5-aryl-3-chloro-1,2,4-thiadiazole | researchgate.net |
Multi-Component Reactions for the Construction of Benzoic Acid Derivatives
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a complex product in a single step. nih.govtcichemicals.com These reactions are atom-economical and can rapidly generate molecular diversity. researchgate.net While a specific MCR for the direct synthesis of this compound is not prominently described, various MCRs are known for constructing substituted benzoic acid derivatives and related heterocyclic systems. nih.gov For instance, some MCRs utilize benzoic acid derivatives as starting materials to build complex heterocyclic scaffolds like isoindolinones. nih.gov Other MCRs can generate ortho-functionalized benzoic acids in situ, which then participate in further transformations. nih.gov The principles of MCRs, such as the Ugi or Biginelli reactions, offer potential pathways for the convergent synthesis of highly substituted benzoic acid structures. tcichemicals.comnih.gov
| Reaction Name | Reactants | Product Type | Reference |
| Strecker Reaction | Aldehyde, Amine, Cyanide | α-Amino Nitrile | nih.gov |
| Ugi Reaction | Aldehyde, Amine, Isocyanide, Carboxylic Acid | α-Acylamino Amide | tcichemicals.comnih.gov |
| Biginelli Reaction | Aldehyde, β-Ketoester, Urea/Thiourea | Dihydropyrimidinone | tcichemicals.com |
Strategic Derivatization of the Carboxylic Acid Functionality in this compound
The carboxylic acid group of this compound is a key site for chemical modification, allowing for the synthesis of a diverse range of derivatives. These derivatization strategies are essential for creating compounds with tailored properties.
Esterification Reactions and Their Mechanistic Considerations
Esterification of carboxylic acids, such as this compound, is a fundamental transformation that can be achieved through several methods. The most common is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid. blogspot.comchemguide.co.uk This reaction is reversible, and to drive the equilibrium towards the ester product, the alcohol is often used in excess, or water is removed as it is formed. masterorganicchemistry.com
The mechanism of acid-catalyzed esterification involves several key steps masterorganicchemistry.combyjus.com:
Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon. blogspot.comchemguide.co.uk
Nucleophilic attack by the alcohol: The alcohol molecule acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate. blogspot.com
Proton transfer: A proton is transferred from the attacking alcohol moiety to one of the hydroxyl groups. byjus.com
Elimination of water: The protonated hydroxyl group leaves as a water molecule, a good leaving group. byjus.com
Deprotonation: The catalyst is regenerated by the removal of a proton from the resulting protonated ester.
Alternative methods for esterification that avoid strongly acidic conditions include the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP). commonorganicchemistry.com This method is particularly useful for acid-sensitive substrates. commonorganicchemistry.com Other reagents like thionyl chloride (SOCl2) can be used to first convert the carboxylic acid to an acyl chloride, which then readily reacts with an alcohol to form the ester. commonorganicchemistry.com Trimethylsilyldiazomethane (TMS-CHN2) also provides a rapid method for the formation of methyl esters. commonorganicchemistry.com
A study on the synthesis of 2-(4-methylphenyl)benzoic acid esters utilized the reaction of a sulfonic derivative with an arylzinc compound. google.com Specifically, methyl 2-(methanesulfonyloxy)benzoate was reacted with p-tolylzinc bromide to yield methyl 2-(4-methylphenyl)benzoate. google.com This highlights a cross-coupling strategy for ester synthesis.
Table 1: Esterification Methods and Reagents
| Method | Reagents | Key Features |
|---|---|---|
| Fischer-Speier Esterification | Alcohol, Strong Acid (e.g., H₂SO₄, HCl) | Reversible, often requires excess alcohol or water removal. blogspot.comchemguide.co.uk |
| Steglich Esterification | Alcohol, DCC, DMAP | Good for acid-sensitive substrates. commonorganicchemistry.com |
| From Acyl Chlorides | Alcohol, SOCl₂ (or Oxalyl Chloride) | Two-step process, generally high yielding. commonorganicchemistry.com |
| Alkylation | Iodomethane (MeI) or Dimethyl Sulfate (B86663) (Me₂SO₄) | Forms methyl esters. commonorganicchemistry.com |
| With TMS-CHN₂ | Trimethylsilyldiazomethane | Rapid formation of methyl esters. commonorganicchemistry.com |
Amidation and Hydrazide Formation from 2-(3,4-Dichlorophenyl)benzoyl Benzoic Acid.wisdomlib.orgnih.gov
Amidation of this compound involves the reaction of the carboxylic acid with an amine to form an amide bond. Direct amidation can be challenging due to the low reactivity of carboxylic acids towards amines. Therefore, activating agents are often employed. One approach involves the in situ generation of reactive phosphonium salts using triphenylphosphine and N-chlorophthalimide, which efficiently activates the carboxylic acid for reaction with primary and secondary amines. acs.org Another method utilizes titanium tetrafluoride (TiF4) as a catalyst for the direct amidation of carboxylic acids with amines in refluxing toluene. researchgate.net Iridium-catalyzed C-H amidation of benzoic acids with sulfonyl azides has also been reported as an efficient method. ibs.re.kr
Hydrazide formation is a specific type of amidation where the carboxylic acid or its ester derivative reacts with hydrazine hydrate. A study details the synthesis of 2-(3,4-dichloro-benzoyl)-benzoic acid hydrazide by first converting the acid to its ethyl ester using dry ethanol and sulfuric acid, followed by reaction with hydrazine hydrate. wisdomlib.org These hydrazides can then be further reacted with substituted acetophenones to produce hydrazone derivatives. wisdomlib.org Hydrazide-hydrazones are typically synthesized through the condensation of a carboxylic acid hydrazide with an aldehyde. mdpi.com
Table 2: Amidation and Hydrazide Formation Reagents and Products
| Reaction Type | Reagents | Product | Reference |
|---|---|---|---|
| Amidation | Amine, Triphenylphosphine, N-chlorophthalimide | Amide | acs.org |
| Amidation | Amine, TiF₄ | Amide | researchgate.net |
| Amidation | Sulfonyl azide, Iridium catalyst | N-sulfonylated amide | ibs.re.kr |
| Hydrazide Formation | Hydrazine hydrate, Ethyl 2-(3,4-dichlorobenzoyl)benzoate | 2-(3,4-dichloro-benzoyl)-benzoic acid hydrazide | wisdomlib.org |
| Hydrazone Formation | Carboxylic acid hydrazide, Aldehyde | Hydrazide-hydrazone | mdpi.com |
Sulfamoyl Linkage Formation in Dichlorophenylbenzoic Acid Derivatives.commonorganicchemistry.comgoogle.com
The introduction of a sulfamoyl group (-SO2NH-) into derivatives of dichlorophenylbenzoic acid can lead to compounds with interesting biological activities. The synthesis of sulfamoyl benzoic acid analogues often involves the reaction of a substituted sulfonyl chloride with an amine. nih.gov For instance, N-butylamino-1,8-naphthalimide was coupled with substituted sulfonyl chlorides using triethylamine in THF to yield ester derivatives, which were then hydrolyzed to the final acid derivatives. nih.gov
A patented process for the synthesis of 2,4-dichloro-5-sulfamoylbenzoic acid starts with 2,4-dichlorotrichlorobenzyl, which is reacted with chlorosulfonic acid to form 2,4-dichloro-5-sulfonyl chloride benzoic acid. google.comgoogle.com This intermediate then undergoes ammonolysis and acidification to yield the final product. google.comgoogle.com Another method involves the sulfonation of 2,4-dichlorobenzoic acid with chlorosulfonic acid using sodium sulfate as a catalyst, followed by ammoniation. patsnap.com
Table 3: Synthesis of Sulfamoyl Derivatives
| Starting Material | Key Reagents | Intermediate | Final Product | Reference |
|---|---|---|---|---|
| 2,4-Dichlorotrichlorobenzyl | Chlorosulfonic acid | 2,4-Dichloro-5-sulfonyl chloride benzoic acid | 2,4-Dichloro-5-sulfamoylbenzoic acid | google.comgoogle.com |
| 2,4-Dichlorobenzoic acid | Chlorosulfonic acid, Sodium sulfate, Ammonia (B1221849) water | 2,4-Dichloro-5-carboxybenzenesulfonyl chloride | 2,4-Dichloro-5-sulfamoylbenzoic acid | patsnap.com |
| N-Butylamino-1,8-naphthalimide | Substituted sulfonyl chloride, Triethylamine, LiOH or K₂CO₃ | Ester derivative | Sulfamoyl benzoic acid analogue | nih.gov |
Green Chemistry Principles in the Synthesis of this compound Analogues
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com In the context of synthesizing analogues of this compound, several green approaches can be considered.
One key principle is the use of renewable feedstocks and environmentally benign catalysts. For example, a study demonstrated the use of lemon juice, a natural and renewable catalyst, in conjunction with concentrated solar radiation for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. nih.gov This method offers advantages such as waste prevention, use of a renewable energy source, and energy efficiency. nih.gov
The use of greener solvents is another important aspect. Water is an ideal green solvent, and its use in organic synthesis is highly desirable. While many organic reactions are not compatible with water, the development of water-tolerant catalysts is an active area of research. Ethanol, which can be produced from biomass, is also considered a greener alternative to many traditional organic solvents. mdpi.com Hydrogen peroxide has been used as a green oxidizing agent in the synthesis of 1,2,4-thiadiazoles in ethanol. mdpi.com
Atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, is a central concept in green chemistry. Reactions with high atom economy generate minimal waste. Catalytic reactions are often more atom-economical than stoichiometric reactions. The development of efficient catalytic systems, such as the TiF4-catalyzed amidation, contributes to greener synthetic routes. researchgate.net
Solvent-free or solid-state reactions also represent a green approach by eliminating the need for solvents altogether. These reactions can sometimes be promoted by grinding or mechanochemical methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy stands as a cornerstone in the structural determination of organic molecules, providing profound insights into the chemical environment of individual nuclei.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis and Coupling Patterns
The ¹H NMR spectrum of this compound offers a detailed picture of the proton environments within the molecule. The chemical shifts (δ) are influenced by the electronic effects of the substituents on the two aromatic rings. The carboxylic acid proton typically appears as a broad singlet at a downfield chemical shift, often in the range of 10-13 ppm, due to its acidic nature and the deshielding effect of the carbonyl group. ucl.ac.uk
The aromatic protons exhibit a complex pattern of signals. Protons on the benzoic acid ring are influenced by the electron-withdrawing carboxylic acid group and the dichlorophenyl substituent. Similarly, the protons on the 3,4-dichlorophenyl ring are affected by the two chlorine atoms and the benzoic acid moiety. The chemical shifts and coupling patterns (multiplicities such as doublet, triplet, multiplet) arise from the spin-spin interactions between neighboring non-equivalent protons. docbrown.info The n+1 rule is a fundamental principle used to interpret these splitting patterns, where 'n' is the number of adjacent non-equivalent protons. docbrown.info The integration of the peak areas in the ¹H NMR spectrum provides the ratio of protons in different chemical environments. docbrown.info
Interactive Data Table: ¹H NMR Chemical Shifts for Benzoic Acid Derivatives
| Compound | Solvent | Proton | Chemical Shift (ppm) | Multiplicity | J-coupling (Hz) |
| Benzoic acid rsc.org | CDCl₃ | -COOH | 11.67 | s | - |
| Benzoic acid rsc.org | CDCl₃ | Ar-H | 8.20 | d | 7.2 |
| Benzoic acid rsc.org | CDCl₃ | Ar-H | 7.68 | t | 7.44 |
| Benzoic acid rsc.org | CDCl₃ | Ar-H | 7.68 | t | 7.92 |
| 2-Chlorobenzoic acid rsc.org | CDCl₃ | Ar-H | 8.09 | d | 7.44 |
| 2-Chlorobenzoic acid rsc.org | CDCl₃ | Ar-H | 7.50 | m | - |
| 2-Chlorobenzoic acid rsc.org | CDCl₃ | Ar-H | 7.40 | m | - |
| 2-Chlorobenzoic acid rsc.org | CDCl₃ | Ar-H | 7.31 | m | - |
| 3-Chlorobenzoic acid rsc.org | DMSO | -COOH | 13.34 | s | - |
| 3-Chlorobenzoic acid rsc.org | DMSO | Ar-H | 7.79 | m | - |
| 3-Chlorobenzoic acid rsc.org | DMSO | Ar-H | 7.70 | m | - |
| 3-Chlorobenzoic acid rsc.org | DMSO | Ar-H | 7.55 | t | 8.08 |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Due to the presence of the two substituted phenyl rings and the carboxylic acid group, this compound is expected to show a distinct signal for each unique carbon atom. The chemical shift of a particular carbon is influenced by the electronegativity of the atoms attached to it. libretexts.org
The carbonyl carbon of the carboxylic acid group typically resonates at a significantly downfield position (around 165-185 ppm) due to the strong deshielding effect of the two oxygen atoms. docbrown.info The aromatic carbons will appear in the approximate range of 120-150 ppm. The specific chemical shifts of the aromatic carbons are influenced by the positions of the chloro and carboxyl substituents. Carbons directly attached to chlorine atoms will experience a downfield shift due to the electronegativity of chlorine.
Interactive Data Table: ¹³C NMR Chemical Shifts for Benzoic Acid Derivatives
| Compound | Solvent | Carbon | Chemical Shift (ppm) |
| Benzoic acid rsc.org | CDCl₃ | -COOH | 172.60 |
| Benzoic acid rsc.org | CDCl₃ | Ar-C | 133.89 |
| Benzoic acid rsc.org | CDCl₃ | Ar-C | 130.28 |
| Benzoic acid rsc.org | CDCl₃ | Ar-C | 129.39 |
| Benzoic acid rsc.org | CDCl₃ | Ar-C | 128.55 |
| 2-Chlorobenzoic acid rsc.org | CDCl₃ | -COOH | 171.09 |
| 2-Chlorobenzoic acid rsc.org | CDCl₃ | Ar-C | 134.83 |
| 2-Chlorobenzoic acid rsc.org | CDCl₃ | Ar-C | 133.65 |
| 2-Chlorobenzoic acid rsc.org | CDCl₃ | Ar-C | 132.54 |
| 2-Chlorobenzoic acid rsc.org | CDCl₃ | Ar-C | 131.56 |
| 2-Chlorobenzoic acid rsc.org | CDCl₃ | Ar-C | 128.46 |
| 2-Chlorobenzoic acid rsc.org | CDCl₃ | Ar-C | 126.75 |
| 3-Chlorobenzoic acid rsc.org | DMSO | -COOH | 166.54 |
| 3-Chlorobenzoic acid rsc.org | DMSO | Ar-C | 133.82 |
| 3-Chlorobenzoic acid rsc.org | DMSO | Ar-C | 133.37 |
| 3-Chlorobenzoic acid rsc.org | DMSO | Ar-C | 133.15 |
| 3-Chlorobenzoic acid rsc.org | DMSO | Ar-C | 131.30 |
| 3-Chlorobenzoic acid rsc.org | DMSO | Ar-C | 129.30 |
| 3-Chlorobenzoic acid rsc.org | DMSO | Ar-C | 128.37 |
| 3,4-Dichlorobenzoic acid spectrabase.com | Polysol | - | View Full Spectrum |
Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the complex ¹H and ¹³C NMR spectra and establishing the connectivity between atoms.
COSY (Correlation Spectroscopy) reveals correlations between protons that are coupled to each other (typically through two or three bonds). sdsu.edu Cross-peaks in a COSY spectrum indicate which protons are neighbors in the molecule, helping to piece together the spin systems within the aromatic rings. sdsu.edu
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates proton signals with the carbon signals of the atoms to which they are directly attached (one-bond ¹H-¹³C correlations). sdsu.edu This allows for the direct assignment of protonated carbons in the ¹³C NMR spectrum. uvic.ca
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). sdsu.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for confirming the connectivity between the two aromatic rings and the carboxylic acid group. youtube.com For instance, correlations would be expected between the protons on one ring and the carbons of the other ring, confirming the biphenyl (B1667301) linkage.
Vibrational Spectroscopy for Functional Group and Molecular Interactions
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and the nature of intermolecular interactions.
Fourier Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its specific functional groups.
O-H Stretch: A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the stretching vibration of the hydroxyl group of the carboxylic acid, which typically exists as a hydrogen-bonded dimer in the solid state. spectroscopyonline.com
C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl stretching vibration of the carboxylic acid is expected. For aromatic carboxylic acids, this peak generally appears in the range of 1710-1680 cm⁻¹. spectroscopyonline.com
C-O Stretch and O-H Bend: The C-O stretching vibration of the carboxylic acid usually appears in the region of 1320-1210 cm⁻¹, while the out-of-plane O-H bending vibration gives rise to a broad band around 920 cm⁻¹. spectroscopyonline.com
Aromatic C-H and C=C Stretches: The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the aromatic C=C ring stretching vibrations occur in the 1600-1450 cm⁻¹ region. theaic.org
C-Cl Stretch: The C-Cl stretching vibrations are expected in the fingerprint region, typically between 800 and 700 cm⁻¹. theaic.org
Interactive Data Table: FTIR Vibrational Frequencies for Benzoic Acid
| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) |
| Carboxylic Acid | O-H Stretch (dimer) | 2500 - 3300 (broad) |
| Carbonyl | C=O Stretch | 1710 - 1680 |
| Carboxylic Acid | C-O Stretch | 1320 - 1210 |
| Carboxylic Acid | O-H Bend (out-of-plane) | ~920 (broad) |
| Aromatic Ring | C-H Stretch | >3000 |
| Aromatic Ring | C=C Stretch | 1600 - 1450 |
Raman Spectroscopy for Molecular Vibrations
Raman spectroscopy provides complementary information to FTIR. While FTIR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations.
In the Raman spectrum of this compound, the aromatic ring vibrations are often prominent. The symmetric stretching vibrations of the benzene (B151609) rings would be expected to produce strong Raman signals. The C-Cl stretching vibrations would also be observable. theaic.org Comparing the FTIR and Raman spectra can help in the complete assignment of the vibrational modes of the molecule, as some vibrations may be strong in one technique and weak or absent in the other based on the change in polarizability versus the change in dipole moment.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a pivotal analytical technique for determining the molecular weight and elucidating the structure of this compound. Through ionization and subsequent analysis of fragment ions, MS provides a molecular fingerprint of the compound.
Electrospray Ionization (ESI) is a soft ionization technique particularly suited for polar molecules like carboxylic acids, allowing for the analysis of the intact molecule with minimal fragmentation. When analyzing this compound using ESI-MS in negative ion mode, the most prominent ion observed is the deprotonated molecule, [M-H]⁻. Given the molecular formula C₁₄H₈Cl₂O₃, the exact mass is approximately 293.98 g/mol . nih.gov
In negative mode ESI-MS, the benzoic acid derivative is expected to deprotonate at the carboxylic acid group. nih.gov Studies on similar halogenated benzoic acids have shown that electron-withdrawing substituents, such as chlorine, influence ionization efficiency. nih.gov In addition to the deprotonated molecular ion, it is also possible to observe adduct ions, such as a sodium-bridged dimer [2M-2H+Na]⁻, especially depending on the solvent system and analyte concentration. nih.gov
Table 1: Predicted Ions for this compound in ESI-MS (Negative Mode)
| Ion Species | Formula | Approximate m/z | Description |
| Deprotonated Molecule | [C₁₄H₇Cl₂O₃]⁻ | 294.0 | The primary molecular ion observed. |
| Sodium-Bridged Dimer | [C₂₈H₁₄Cl₄O₆Na]⁻ | 611.0 | A non-covalent dimer adduct. nih.gov |
Note: The m/z values are approximated for the most abundant isotopes. The presence of two chlorine atoms will result in a characteristic isotopic pattern (M, M+2, M+4) for chlorine-containing ions.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides deeper structural insight by inducing fragmentation of a selected precursor ion (typically the [M-H]⁻ ion) and analyzing the resulting product ions. The fragmentation of benzoic acid derivatives in collision-induced dissociation (CID) often follows predictable pathways. researchgate.netlibretexts.org
For this compound, the primary fragmentation of the [M-H]⁻ precursor ion (m/z ≈ 294) is expected to be the neutral loss of carbon dioxide (CO₂, 44 Da) via decarboxylation, a common fragmentation for carboxylic acids. researchgate.netlibretexts.org This would yield a major product ion at m/z ≈ 250. Further fragmentation could involve cleavage of the bond between the phenyl rings or the sequential loss of chlorine atoms.
Table 2: Predicted Key Fragmentation Pathways for this compound in LC-MS/MS
| Precursor Ion (m/z) | Proposed Neutral Loss | Fragment Ion (m/z) | Proposed Structure of Fragment Ion |
| ~294.0 ([M-H]⁻) | CO₂ (44 Da) | ~250.0 | [C₁₃H₇Cl₂]⁻ |
| ~250.0 | Cl (35 Da) | ~215.0 | [C₁₃H₇Cl]⁻ |
| ~215.0 | Cl (35 Da) | ~180.0 | [C₁₃H₇]⁻ |
Note: Fragmentation is a complex process, and other pathways may exist. The presented pathways are based on established fragmentation patterns for similar aromatic carboxylic acids. docbrown.infolibretexts.org
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The spectrum of this compound is characterized by electronic transitions within the aromatic rings and the carboxyl group.
The primary electronic transitions observed for aromatic compounds like this are π→π∗ transitions. libretexts.org Studies on benzoic acid show characteristic absorption bands, often referred to as B-bands and C-bands, in the UV region. rsc.org For neutral benzoic acid in aqueous solution, a peak maximum is observed around 230 nm. rsc.org The presence of the dichlorophenyl substituent, along with the benzoic acid moiety, constitutes a larger conjugated system. The chlorine atoms act as auxochromes, which are expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to unsubstituted benzoic acid. Weaker n→π∗ transitions, involving the non-bonding electrons of the carbonyl oxygen, may also be present but are often obscured by the more intense π→π∗ bands. libretexts.org
Table 3: Expected UV-Vis Absorption Data for this compound
| Type of Transition | Chromophore | Expected Wavelength (λmax) Range |
| π→π∗ | Phenyl rings, C=O | ~230 - 300 nm |
| n→π∗ | C=O | ~280 - 320 nm (typically low intensity) |
Note: The exact λmax and molar absorptivity (ε) are dependent on the solvent used due to solvatochromic effects. semanticscholar.org
Elemental Analysis for Stoichiometric Composition
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, oxygen, chlorine) within a pure sample of this compound. This experimental data is then compared to the theoretical composition calculated from its molecular formula, C₁₄H₈Cl₂O₃, to confirm its stoichiometry and purity.
The theoretical composition is calculated using the atomic masses of the constituent elements. The molecular weight of this compound is approximately 295.12 g/mol . nih.govbldpharm.com
Table 4: Theoretical Elemental Composition of this compound (C₁₄H₈Cl₂O₃)
| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage Composition (%) |
| Carbon (C) | 12.011 | 14 | 168.154 | 56.98% |
| Hydrogen (H) | 1.008 | 8 | 8.064 | 2.73% |
| Chlorine (Cl) | 35.453 | 2 | 70.906 | 24.03% |
| Oxygen (O) | 15.999 | 3 | 47.997 | 16.26% |
| Total | 295.121 | 100.00% |
Single-Crystal X-ray Diffraction (SC-XRD) for Molecular and Crystal Structures
SC-XRD is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. This data is fundamental for understanding a compound's solid-state properties.
Determination of Unit Cell Parameters and Space Group
The unit cell is the basic repeating unit of a crystal lattice. Its dimensions (a, b, c, α, β, γ) and the symmetry operations that describe the arrangement of molecules within it (the space group) are foundational crystallographic parameters. Without experimental data, these parameters for this compound are unknown.
Intermolecular Interactions and Hydrogen Bonding Networks
The way molecules interact with each other in the solid state, including hydrogen bonds, van der Waals forces, and other non-covalent interactions, governs the crystal's stability and physical properties. For carboxylic acids like this compound, hydrogen bonding between the carboxylic acid groups is a primary and highly directional interaction that significantly influences the crystal packing. However, the specific network of these interactions remains uncharacterized.
Powder X-ray Diffraction (PXRD) for Bulk Material Characterization
PXRD is a technique used to analyze the crystalline nature of a bulk powder sample. It provides a characteristic diffraction pattern, or "fingerprint," for a specific crystalline phase. This technique is crucial for phase identification, purity assessment, and studying polymorphism. As no PXRD data for this compound has been published, its characteristic diffraction pattern is unknown.
Studies on Polymorphism and Pseudopolymorphism of Related Benzoic Acids
Polymorphism is the ability of a compound to exist in more than one crystalline form. Different polymorphs can have distinct physical and chemical properties. While studies on the polymorphism of various substituted benzoic acids exist, a specific investigation into the potential polymorphic forms of this compound has not been documented in the scientific literature.
Factors Influencing Polymorphic Forms (Conformational Flexibility, Substitution Pattern)
The phenomenon of polymorphism in molecules similar to this compound is often attributed to a combination of conformational flexibility and the specific substitution pattern on the aromatic rings. rsc.org
Conformational Flexibility: The bond connecting the two phenyl rings in 2-phenylbenzoic acid derivatives is a key source of conformational flexibility. The molecule can adopt different conformations by rotation around this single bond, leading to variations in the dihedral angle between the two aromatic rings. These different molecular shapes can then pack in various ways in the crystal lattice, giving rise to different polymorphic forms. For analogous compounds, it has been observed that conformational flexibility is a primary driver for polymorphism. rsc.org
Substitution Pattern: The nature and position of substituents on the phenyl rings play a crucial role in determining the intermolecular interactions that stabilize the crystal structure. In the case of this compound, the two chlorine atoms on one of the rings are significant. Chlorine atoms can participate in various non-covalent interactions, including halogen bonding and hydrogen bonding, which can influence crystal packing. The substitution pattern is considered a real determinant of polymorphism in related compounds. bldpharm.com The repulsion between atoms on the two rings can also force the molecule into a twisted conformation, which is a common feature in the crystal structures of similar compounds. rsc.org
Characterization of Different Solid-State Forms
The identification and characterization of different polymorphic forms are accomplished using a variety of analytical techniques. For analogous dichlorophenyl-containing benzoic acids, several methods have been employed to distinguish between different solid-state forms. rsc.org
Powder X-ray Diffraction (PXRD): PXRD is a powerful tool for distinguishing between different crystalline forms. Each polymorph will produce a unique diffraction pattern, which serves as a fingerprint for that specific form. It is also used to assess the purity of a given polymorphic sample.
Differential Scanning Calorimetry (DSC): DSC is a thermal analysis technique used to study the thermal transitions of a material. It can be used to determine the melting points and enthalpies of fusion of different polymorphs, as well as to investigate any phase transitions between them upon heating or cooling.
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy probes the vibrational modes of a molecule. Different polymorphs will often exhibit subtle but distinct differences in their FT-IR spectra due to variations in their molecular conformation and intermolecular interactions in the solid state.
The table below summarizes the characterization techniques that would be pivotal in the study of any potential polymorphs of this compound, based on studies of similar compounds. rsc.orgwikipedia.org
| Technique | Information Provided |
| Single-Crystal X-ray Diffraction (SCXRD) | Precise 3D molecular structure, crystal packing, and intermolecular interactions. |
| Powder X-ray Diffraction (PXRD) | Fingerprint for each crystalline form, used for identification and purity assessment. |
| Differential Scanning Calorimetry (DSC) | Melting points, phase transitions, and thermodynamic relationships between polymorphs. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Differences in molecular conformation and intermolecular interactions. |
Computational Chemistry and Theoretical Studies of 2 3,4 Dichlorophenyl Benzoic Acid
Quantum Chemical Calculations (DFT, HF, MP2)
Quantum chemical calculations are fundamental to modern computational chemistry. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and particularly Density Functional Theory (DFT) are employed to solve the Schrödinger equation for a given molecule, yielding information about its energy, geometry, and electronic properties.
Hartree-Fock (HF): This is an ab initio method that approximates the many-electron wavefunction as a single Slater determinant. It provides a foundational, albeit simplified, view of the electronic structure.
Møller-Plesset Perturbation Theory (MP2): This method improves upon the HF method by adding electron correlation effects through perturbation theory, offering higher accuracy for calculating energies and properties.
Density Functional Theory (DFT): DFT is a widely used method that calculates the electronic properties of a molecule based on its electron density. Functionals like B3LYP are popular as they offer a good balance between computational cost and accuracy for a wide range of molecular systems, including organic molecules. These methods are routinely used to predict molecular geometry, vibrational frequencies, and electronic properties of complex molecules.
A crucial first step in any computational study is geometry optimization. This process involves finding the arrangement of atoms that corresponds to the lowest energy state of the molecule. Using methods like DFT, researchers can calculate the equilibrium geometry, predicting structural parameters such as bond lengths, bond angles, and dihedral angles.
Table 1: Illustrative Structural Parameters for a Phenylbenzoic Acid Derivative
This table illustrates the type of data obtained from a geometry optimization calculation. The values are representative and not specific to 2-(3,4-Dichlorophenyl)benzoic acid.
| Parameter | Bond/Angle | Theoretical Value (DFT/B3LYP) |
| Bond Length | C=O | ~1.21 Å |
| C-O | ~1.36 Å | |
| C-Cl (meta) | ~1.74 Å | |
| C-Cl (para) | ~1.73 Å | |
| C-C (inter-ring) | ~1.49 Å | |
| Bond Angle | O=C-O | ~122° |
| C-C-C (in phenyl ring) | ~120° | |
| Dihedral Angle | Phenyl-COOH | ~25° |
| Phenyl-Phenyl | ~50° |
Frontier Molecular Orbital (FMO) theory is essential for understanding the electronic behavior and reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions.
HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy indicates a better electron donor.
LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy indicates a better electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE) , is a critical parameter for determining molecular stability. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive and easily polarizable. In studies of related chalcones, a small HOMO-LUMO gap was associated with significant intramolecular charge transfer.
For this compound, the HOMO would likely be distributed over the electron-rich phenyl rings, while the LUMO might be localized on the electron-withdrawing carboxylic acid group and the dichlorophenyl ring.
Table 2: Representative FMO Data and Energy Gap
This table shows a typical output from an FMO analysis. The values are for illustrative purposes.
| Parameter | Energy (eV) |
| E(HOMO) | -6.5 eV |
| E(LUMO) | -1.8 eV |
| Energy Gap (ΔE) | 4.7 eV |
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify a molecule's reactivity.
Chemical Potential (μ): Measures the tendency of electrons to escape from a system. It is calculated as μ = (E_HOMO + E_LUMO) / 2. A chemically stable molecule often has a negative chemical potential.
Chemical Hardness (η): Represents the resistance of a molecule to change its electron configuration. It is calculated as η = (E_LUMO - E_HOMO) / 2. Molecules with a large energy gap are considered "hard," while those with a small gap are "soft."
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η). A high electrophilicity index indicates a good electrophile.
These descriptors provide a quantitative basis for comparing the reactivity of different molecules.
A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactive sites of a molecule. It maps the electrostatic potential onto the electron density surface. The color-coding on an MEP map indicates the different potential regions:
Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These sites are susceptible to electrophilic attack.
Blue: Regions of most positive electrostatic potential, indicating electron-poor areas. These are sites for nucleophilic attack.
Green/Yellow: Regions of neutral or intermediate potential.
For this compound, the MEP map would likely show a strong negative potential (red) around the oxygen atoms of the carboxylic acid group, making them primary sites for hydrogen bonding and interaction with electrophiles. The hydrogen atom of the hydroxyl group would exhibit a positive potential (blue), marking it as an electrophilic site. The chlorinated phenyl ring would also show variations in potential due to the electronegativity of the chlorine atoms.
Natural Bond Orbital (NBO) Analysis for Charge Transfer and Stability
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density from filled (donor) to empty (acceptor) orbitals. The stabilization energy (E²) associated with these donor-acceptor interactions is a key output of NBO analysis; a higher E² value indicates a stronger interaction and greater molecular stability.
In a molecule like this compound, NBO analysis could reveal:
Intramolecular charge transfer between the two aromatic rings.
Hyperconjugative interactions involving the lone pairs of the oxygen and chlorine atoms with anti-bonding orbitals (π*) in the phenyl rings.
The nature of the C-Cl and C-C bonds and the delocalization of π-electrons across the conjugated system.
This analysis helps to explain the molecule's stability and the electronic effects of its substituent groups.
Table 3: Illustrative NBO Analysis - Major Donor-Acceptor Interactions
This table provides an example of the kind of data generated by an NBO analysis, showing stabilization energies from key orbital interactions. The values are representative.
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |
| LP(2) O (carbonyl) | π(C-O) (hydroxyl) | ~35.5 |
| π (Phenyl Ring 1) | π (Phenyl Ring 2) | ~5.2 |
| LP(3) Cl | σ*(C-C) (ring) | ~1.8 |
Non-Linear Optical (NLO) Properties
Theoretical investigations into the non-linear optical (NLO) properties of organic molecules like this compound are crucial for the development of new materials for optoelectronic applications. The NLO response of a molecule is determined by its hyperpolarizability, which can be calculated using quantum chemical methods such as Density Functional Theory (DFT). The magnitude of the first static hyperpolarizability (β) is a key indicator of a molecule's potential for NLO applications.
A common approach to evaluating NLO properties is to calculate the electric dipole moment (μ), the linear polarizability (α), and the first hyperpolarizability (β) using DFT methods. The table below shows representative calculated NLO data for a related organic molecule, demonstrating the type of information obtained from such studies.
Table 1: Calculated NLO properties for a representative organic molecule.
| Parameter | Value |
|---|---|
| Dipole Moment (μ) | Varies with solvent |
| Linear Polarizability (α) | Varies with solvent |
| First Hyperpolarizability (β) | 3.7187–5.5255 × 10⁻³⁰ esu |
Data for N-(2,3-dichlorophenyl)-2-nitrobenzenesulfonamide. researchgate.net
Further theoretical studies on this compound would be valuable to quantify its specific NLO properties and assess its potential for use in photonic and optoelectronic devices.
Vibrational Frequency Calculations and Spectral Assignment
Vibrational spectroscopy, in conjunction with quantum chemical calculations, is a powerful tool for the structural elucidation of molecules. Theoretical vibrational frequency calculations are typically performed using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). mdpi.com The calculated vibrational frequencies are then compared with experimental data from Fourier-transform infrared (FT-IR) and Raman spectroscopy to provide a detailed assignment of the vibrational modes.
For molecules like this compound, the vibrational spectrum can be complex due to the presence of two substituted phenyl rings. Theoretical calculations aid in assigning the various vibrational modes, including the characteristic stretching and bending vibrations of the carboxylic acid group, the phenyl rings, and the carbon-chlorine bonds.
Studies on similar benzoic acid derivatives have shown that the vibrational frequencies are sensitive to the nature and position of substituents on the phenyl ring. mdpi.com For instance, the O-H stretching frequency of the carboxylic acid group is particularly sensitive to hydrogen bonding, often showing a red shift in the dimeric form compared to the monomer. scispace.com
A detailed vibrational analysis of this compound would involve:
Optimization of the molecular geometry to a stable minimum.
Calculation of the harmonic vibrational frequencies at the optimized geometry.
Scaling of the calculated frequencies to correct for anharmonicity and deficiencies in the theoretical method.
Assignment of the vibrational modes based on the potential energy distribution (PED).
The table below presents a hypothetical partial vibrational assignment for this compound based on typical frequency ranges for the functional groups present.
Table 2: Hypothetical Vibrational Frequencies and Assignments for this compound.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|
| O-H stretch (monomer) | ~3550 |
| O-H stretch (dimer) | 2500-3300 (broad) |
| C=O stretch | 1700-1750 |
| C=C aromatic stretch | 1450-1600 |
| C-Cl stretch | 600-800 |
| O-H bend | 1210-1390 |
| C-H aromatic stretch | 3000-3100 |
Experimental and theoretical vibrational analysis of this compound would provide valuable information about its molecular structure and intermolecular interactions.
Intermolecular Interactions and Self-Assembly Prediction
Hydrogen Bonding Interactions and Stabilization Energies
Hydrogen bonding plays a pivotal role in the self-assembly and crystal packing of carboxylic acids. Benzoic acid and its derivatives typically form centrosymmetric dimers in the solid state through strong O-H···O hydrogen bonds between the carboxylic acid moieties. researchgate.net The stability of these dimers can be quantified by calculating the stabilization energy, which is the energy difference between the dimer and two non-interacting monomers.
Theoretical studies on substituted benzoic acid dimers have shown that the nature of the substituent on the phenyl ring can influence the strength of the hydrogen bonds. scispace.comresearchgate.net Electron-withdrawing groups, such as the chlorine atoms in this compound, can affect the acidity of the carboxylic proton and the basicity of the carbonyl oxygen, thereby modulating the hydrogen bond strength.
The stabilization energy of the dimer can be calculated using DFT methods, taking into account the basis set superposition error (BSSE). For 4-substituted benzoic acid dimers, DFT calculations have shown stabilization energies in the range of 14.27-14.85 kcal/mol after corrections. researchgate.net A study on a bis(iminium) phenoxide diacid reported a stabilization energy of -111.2 kJ mol⁻¹ (-26.6 kcal/mol) for two N⁺-H···O⁻ hydrogen bonds. rsc.org
The table below summarizes typical hydrogen bond stabilization energies for benzoic acid dimers with different substituents, providing a reference for the expected stabilization energy of the this compound dimer.
Table 3: Calculated Hydrogen Bonding Energies for Substituted Benzoic Acid Dimers.
| Substituent | Stabilization Energy (kcal/mol) |
|---|---|
| -H | ~16.5 |
| -Cl | ~16.3 |
| -NO₂ | ~16.0 |
Data from DFT calculations on 4-substituted benzoic acids. researchgate.net
A detailed computational analysis of the this compound dimer would provide precise information on its hydrogen bond geometry and stabilization energy, which are fundamental to understanding its self-assembly behavior.
Hirshfeld Surface Analysis for Intermolecular Contacts
For this compound, Hirshfeld surface analysis would be expected to reveal the dominant role of O···H contacts associated with the carboxylic acid dimer formation. Additionally, other significant interactions would likely include H···H, C···H, and Cl···H contacts.
While a specific Hirshfeld surface analysis for this compound is not available, studies on structurally related compounds provide valuable insights. For example, in 4-{[(anthracen-9-yl)methyl]amino}benzoic acid, H···H interactions are the most significant contributor to the crystal packing. nih.gov In another related compound, 4-{2,2-dichloro-1-[(E)-2-(4-methylphenyl)diazen-1-yl]ethenyl}-N,N-dimethylaniline, the Hirshfeld surface analysis revealed the following contributions: H···H (45.4%), Cl···H/H···Cl (21.0%), and C···H/H···C (19.0%). nih.gov
The table below presents the percentage contributions of various intermolecular contacts to the Hirshfeld surface for a related dichlorophenyl-containing molecule, illustrating the type of data obtained from this analysis.
Table 4: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Related Dichlorophenyl Compound.
| Intermolecular Contact | Contribution (%) |
|---|---|
| H···H | 45.4 |
| Cl···H/H···Cl | 21.0 |
| C···H/H···C | 19.0 |
| N···H/H···N | 5.9 |
| Other | 8.7 |
Data for 4-{2,2-dichloro-1-[(E)-2-(4-methylphenyl)diazen-1-yl]ethenyl}-N,N-dimethylaniline. nih.gov
A Hirshfeld surface analysis of this compound would provide a detailed picture of its intermolecular interaction landscape, which is essential for understanding its solid-state properties.
Reduced Density Gradient (RDG) and Non-Covalent Interactions (NCI) Analysis
Reduced Density Gradient (RDG) analysis is a computational technique used to identify and visualize non-covalent interactions (NCI) in molecular systems. wikipedia.orgresearchgate.net The RDG is a function of the electron density and its gradient. Regions of low RDG at low electron density are indicative of non-covalent interactions.
By plotting the RDG against the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix of the electron density, different types of interactions can be distinguished:
Strong attractive interactions , such as hydrogen bonds, appear as spikes at negative values.
Weak van der Waals interactions appear as spikes around zero.
Strong repulsive interactions , such as steric clashes, appear as spikes at positive values.
The NCI analysis provides a 3D visualization of these interactions as colored isosurfaces, where blue typically represents strong attractive interactions, green represents weak interactions, and red represents repulsive interactions.
For this compound, an RDG-NCI analysis would be expected to show a large, blue isosurface in the region of the O-H···O hydrogen bonds of the dimer. Green isosurfaces would likely be observed between the phenyl rings, indicating van der Waals interactions, and potentially between chlorine atoms and other parts of the molecule.
While a specific RDG-NCI analysis of this compound has not been reported, the principles of the method are well-established. researchgate.netresearchgate.net The analysis would provide a qualitative and intuitive understanding of the non-covalent forces that govern the structure and stability of this compound in the solid state and in solution.
Conformational Analysis and Potential Energy Surfaces
Conformational analysis involves exploring the potential energy surface (PES) of the molecule as a function of the dihedral angle between the two rings. This can be done by performing a series of constrained geometry optimizations at fixed values of the dihedral angle. The resulting plot of energy versus dihedral angle reveals the low-energy conformations (energy minima) and the energy barriers to rotation (energy maxima). youtube.com
For this compound, steric hindrance between the ortho-hydrogen of the benzoic acid ring and the substituents on the dichlorophenyl ring will likely lead to a non-planar ground state conformation. The exact dihedral angle of the most stable conformer and the heights of the rotational barriers would be determined by a detailed PES scan.
Studies on related biaryl systems have shown that the conformational preferences can be influenced by subtle electronic and steric effects. researchgate.net In some cases, multiple stable conformations may exist, leading to the possibility of conformational polymorphism, where different crystal forms contain different molecular conformers. rsc.org Research on conformationally restricted analogs of a related compound, 2-(1-pyrrolidinyl)-N-[2-(3,4-dichlorophenyl)ethyl]-N-methylethylamine, suggests that specific conformations can favor strong binding to biological targets. nih.gov
Molecular Dynamics (MD) Simulations for Dynamic Behavior
There is a notable absence of specific Molecular Dynamics (MD) simulation studies for this compound in the reviewed literature. MD simulations are computational methods used to understand the physical movements of atoms and molecules over time. Such studies would provide valuable information on the conformational flexibility of this compound, its stability, and how it interacts with its environment, such as a solvent or a biological membrane. While MD simulations have been performed on derivatives, like certain benzamide (B126) and sulfamoylbenzoic acid compounds, to validate their stability within protein binding sites, this direct analysis is not available for the parent compound.
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the interaction between a small molecule ligand and a protein target.
Searches for molecular docking studies featuring this compound as the specific ligand did not yield dedicated results. The scientific literature does contain docking studies for structurally related compounds. For instance, a derivative, 2-(3,4-dichlorophenyl)-4H-benzo[d]oxazin-4-one , was evaluated through molecular docking against Methionyl-tRNA synthetase, showing a docking score of -76.04 Kcal/mol. Other research has focused on different dichlorinated benzoic acid derivatives, such as those with sulfamoyl groups, to explore their interactions with enzymes like α-glucosidase, α-amylase, and carbonic anhydrases. However, these findings are specific to the derivatives and cannot be directly extrapolated to this compound itself.
In Silico ADMET Predictions for Pharmacological Profiling
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction models are used to generate a pharmacological profile of a compound early in the drug discovery process. These computational tools assess a molecule's potential drug-likeness and identify possible liabilities.
Specific in silico ADMET prediction data for this compound is not available in the surveyed literature. While ADMET profiles have been computationally generated for a variety of benzoic acid and sulfonamide derivatives to assess properties like solubility, permeability, and potential toxicity, this analysis has not been published for this compound. The prediction of these properties is highly dependent on the precise chemical structure, and therefore, data from related compounds cannot be accurately assigned to the subject molecule.
Carboxylic Acid Functional Group Reactivity
The primary site of reactivity for this compound is the carboxyl group (-COOH). This group's chemical properties are central to understanding the molecule's behavior in acidic and nucleophilic substitution reactions.
Acidic Behavior and Resonance Stabilization of the Carboxylate Anion
The carboxylic acid group imparts acidic properties to the molecule. In solution, it can deprotonate to form a carboxylate anion and a proton. The acidity of a substituted benzoic acid is influenced by the electronic effects of its substituents. libretexts.orghcpgcollege.edu.in Electron-withdrawing groups enhance acidity by stabilizing the negative charge of the conjugate base, while electron-donating groups decrease acidity. libretexts.orgpharmaguideline.com
In this compound, the two chlorine atoms on the adjacent phenyl ring are electron-withdrawing due to their high electronegativity. This inductive effect withdraws electron density from the benzoic acid ring and, subsequently, from the carboxylate group, stabilizing the resulting anion. libretexts.org The sp² hybridized carbon of the phenyl ring attached to the carboxyl group is also more electronegative than an sp³ carbon, which further contributes to the increased acidity compared to aliphatic carboxylic acids. libretexts.org
Table 1: Factors Influencing the Acidity of this compound
| Feature | Electronic Effect | Impact on Acidity |
|---|---|---|
| 3,4-Dichloro Substituents | Inductive Electron Withdrawal | Increases Acidity |
| Phenyl Group | Inductive Electron Withdrawal (sp² C) | Increases Acidity |
Esterification and Amidation Reaction Mechanisms
Esterification:
Carboxylic acids, such as this compound, can undergo esterification with alcohols in the presence of an acid catalyst. The most common method is the Fischer esterification, which is a reversible, acid-catalyzed nucleophilic acyl substitution. flexiprep.comvedantu.com The mechanism involves several key steps:
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. masterorganicchemistry.combyjus.com
Nucleophilic Attack by the Alcohol: The alcohol, acting as a nucleophile, attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. flexiprep.combyjus.com
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water). masterorganicchemistry.com
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester. flexiprep.com
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product. byjus.com
The equilibrium of the Fischer esterification can be shifted towards the product by using an excess of the alcohol or by removing water as it is formed. vedantu.com
Amidation:
The direct reaction of a carboxylic acid with an amine to form an amide is generally difficult because the basic amine deprotonates the acidic carboxylic acid to form a highly unreactive carboxylate salt. libretexts.orgmasterorganicchemistry.com Therefore, the carboxylic acid must first be activated. A common method involves the use of coupling agents, such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). chemistrysteps.comnih.gov
The mechanism for DCC-mediated amidation proceeds as follows:
Activation of the Carboxylic Acid: The carboxylic acid adds to the DCC molecule, forming a highly reactive O-acylisourea intermediate. This converts the hydroxyl group into a much better leaving group. libretexts.orgchemistrysteps.com
Nucleophilic Attack by the Amine: The amine then acts as a nucleophile and attacks the carbonyl carbon of the activated intermediate. libretexts.org
Formation of the Amide: The tetrahedral intermediate collapses, leading to the formation of the amide and dicyclohexylurea, a stable byproduct. chemistrysteps.com
Alternative methods for amidation involve converting the carboxylic acid into a more reactive derivative, such as an acid chloride, which can then readily react with an amine. masterorganicchemistry.com
Electrophilic Aromatic Substitution on the Benzoic Acid Ring
The benzene (B151609) ring of the benzoic acid moiety can undergo electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom on the ring. The rate and position of this substitution are heavily influenced by the existing carboxyl group.
Regioselectivity Directed by the Carboxyl Group
The carboxyl group (-COOH) is a deactivating and meta-directing substituent for electrophilic aromatic substitution. quora.comdoubtnut.com This is due to its electron-withdrawing nature, which arises from both inductive effects and resonance.
Inductive Effect: The electronegative oxygen atoms of the carboxyl group pull electron density away from the benzene ring through the sigma bond, deactivating the ring towards electrophilic attack.
Resonance Effect: The carbonyl group can withdraw electron density from the aromatic ring via resonance. This effect is most pronounced at the ortho and para positions, which acquire a partial positive charge. quora.com
As a result, the electron density at the meta position is relatively higher than at the ortho and para positions. Consequently, an incoming electrophile will preferentially attack the meta position. doubtnut.comlibretexts.org The deactivation of the ring means that electrophilic aromatic substitution reactions on this compound will be slower than on benzene itself.
Table 2: Directing Effects of the Carboxyl Group
| Position | Electronic Effect of -COOH | Reactivity towards Electrophiles |
|---|---|---|
| Ortho | Deactivated by resonance and induction | Reduced |
| Para | Deactivated by resonance and induction | Reduced |
Mechanistic Studies of Derivatization Reactions
The derivatization of this compound can lead to a variety of compounds with different chemical and biological properties. One such derivatization is the formation of hydrazones.
Environmental Fate and Degradation Pathways of Dichlorophenylbenzoic Acid Derivatives
Microbial Degradation Mechanisms
The microbial breakdown of chlorinated aromatic compounds is a key process in their removal from the environment. Both aerobic and anaerobic microorganisms have been shown to degrade these persistent molecules through various metabolic pathways.
Aerobic Degradation Pathways and Key Enzymes
Under aerobic conditions, the initial attack on chlorinated aromatic rings is often catalyzed by dioxygenase enzymes. researchgate.net For chlorobenzoic acids (CBAs), biodegradation can proceed through several pathways, often involving the formation of chlorocatechols. researchgate.net The enzyme 2-halobenzoate-1,2-dioxygenase, for instance, catalyzes a dioxygenation reaction that can lead to the formation of catechol. researchgate.net The subsequent degradation of catechol or chlorocatechol typically occurs via ortho- or meta-cleavage pathways. researchgate.net In the ortho-cleavage pathway, catechol-1,2-dioxygenase or chlorocatechol-1,2-dioxygenase cleaves the aromatic ring to produce compounds like cis,cis-muconic acid or chloro-cis,cis-muconic acid. researchgate.net
The degradation of 2,4-dichlorophenoxyacetic acid (2,4-D), a related compound, is well-documented and often initiated by the enzyme α-ketoglutarate-dependent 2,4-D dioxygenase (TfdA), which removes the acetic acid side chain to form 2,4-dichlorophenol (B122985) (2,4-DCP). nih.gov This is followed by hydroxylation by 2,4-DCP hydroxylase (TfdB) to yield dichlorocatechol. nih.gov The dichlorocatechol ring is then cleaved by chlorocatechol 1,2-dioxygenase (TfdC). nih.gov
Table 1: Key Enzymes in Aerobic Degradation of Related Chlorinated Aromatic Compounds
| Enzyme | Function | Substrate Example | Reference |
| 2-Halobenzoate-1,2-dioxygenase | Initial dioxygenation of the aromatic ring | 2-Chlorobenzoic acid | researchgate.net |
| Catechol-1,2-dioxygenase | Ortho-cleavage of catechol ring | Catechol | researchgate.net |
| Chlorocatechol-1,2-dioxygenase | Ortho-cleavage of chlorocatechol ring | Dichlorocatechol | nih.gov |
| α-Ketoglutarate-dependent 2,4-D dioxygenase (TfdA) | Side-chain removal | 2,4-Dichlorophenoxyacetic acid | nih.gov |
| 2,4-DCP hydroxylase (TfdB) | Hydroxylation | 2,4-Dichlorophenol | nih.gov |
Anaerobic Degradation Pathways and Products
Under anaerobic conditions, the degradation of chlorinated aromatic compounds often begins with reductive dehalogenation, where a chlorine atom is removed and replaced by a hydrogen atom. For chlorobenzoic acids, this process can lead to the formation of benzoic acid as an intermediate, which is then further degraded to methane (B114726) and carbon dioxide. researchgate.net
Studies on the anaerobic degradation of 2,4-D have shown its transformation to 2,4-dichlorophenol (2,4-DCP) through the removal of the side-chain. nih.gov The resulting 2,4-DCP can then be dechlorinated to 2-chlorophenol (B165306) (2-CP) and 4-chlorophenol (B41353) (4-CP), and eventually to phenol, before complete degradation. nih.gov In methanogenic cultures, 2,4-D has been observed to be biotransformed to 4-chlorophenol and phenol. nih.gov
Ring Cleavage Mechanisms
The cleavage of the aromatic ring is a critical step in the complete mineralization of these compounds. In aerobic pathways, as mentioned, ring cleavage often proceeds through catechol or chlorocatechol intermediates. researchgate.net For example, the degradation of 2,4-D involves the ortho-cleavage of a dichlorocatechol intermediate by chlorocatechol 1,2-dioxygenase to form 2,4-dichloro-cis,cis-muconate. nih.gov This is further metabolized through a series of enzymatic steps, eventually funneling into the tricarboxylic acid (TCA) cycle. nih.gov
In some cases, degradation can proceed through other intermediates like protocatechuate and gentisate. researchgate.net
Identification of Bacterial and Fungal Strains Involved in Biodegradation
A number of bacterial and fungal strains capable of degrading chlorinated aromatic compounds have been identified. For the degradation of 2,4-D, strains from genera such as Sphingomonas, Pseudomonas, Cupriavidus, Achromobacter, Ochrobactrum, Mortierella, and Umbelopsis have been isolated. researchgate.net The bacterium Thauera sp. strain DKT has been shown to utilize 2,4-D and its related compounds as a sole carbon and energy source under anaerobic conditions. nih.govsci-hub.se
For the degradation of 3-phenoxybenzoic acid, a metabolite of some pyrethroid pesticides, species of Sphingomonas, Aspergillus, Eurotium, and Micrococcus have been identified. mdpi.com
Table 2: Microbial Strains Involved in the Degradation of Related Chlorinated Aromatic Compounds
| Microbial Genus/Species | Degraded Compound(s) | Reference |
| Thauera sp. strain DKT | 2,4-Dichlorophenoxyacetic acid | nih.govsci-hub.se |
| Sphingomonas sp. | 2,4-Dichlorophenoxyacetic acid, 3-Phenoxybenzoic acid | researchgate.netmdpi.com |
| Pseudomonas sp. | 2,4-Dichlorophenoxyacetic acid | researchgate.net |
| Cupriavidus sp. | 2,4-Dichlorophenoxyacetic acid | researchgate.net |
| Aspergillus niger | 3-Phenoxybenzoic acid | mdpi.com |
Photodegradation Processes in Aqueous and Environmental Systems
In addition to microbial activity, photodegradation can be a significant pathway for the transformation of chlorinated aromatic compounds in the environment, particularly in aqueous systems.
UV Radiation-Induced Degradation
Exposure to ultraviolet (UV) radiation can induce the degradation of these compounds. For instance, the photodegradation of 2,4-dichlorophenol (2,4-DCP), a common intermediate in the degradation of 2,4-D, has been studied. nih.gov Direct photolysis under UV irradiation can lead to the removal of the compound from water. nih.gov The efficiency of this process can be significantly enhanced by the presence of photocatalysts. For example, silver halide nanoparticles have been shown to improve the photodegradation efficiency of 2,4-DCP under both UV and visible light. nih.gov The degradation mechanism in the absence of a catalyst is suggested to occur through the direct dechlorination of 2,4-DCP via nucleophilic displacement of chlorine. nih.gov
Due to the lack of specific research findings on the photochemical decomposition of 2-(3,4-Dichlorophenyl)benzoic acid in the provided search results, a detailed article on its environmental fate and degradation pathways focusing on the role of oxidants cannot be generated at this time.
Extensive searches for "this compound" and its degradation have not yielded specific studies outlining its photochemical decomposition by oxidants such as hydroxyl radicals, sulfate (B86663) radicals, or ozone. The available scientific literature focuses on related but structurally distinct compounds, including various isomers of dichlorobenzoic acid and other dichlorinated aromatic compounds. Without specific data on reaction kinetics, transformation products, and the influence of different oxidants on this compound, it is not possible to provide a scientifically accurate and detailed article as requested.
Further research specifically targeting the environmental fate and photochemical degradation of this compound is required to address this knowledge gap.
Advanced Analytical Methodologies for 2 3,4 Dichlorophenyl Benzoic Acid
Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS)
For even greater selectivity and sensitivity, particularly in complex matrices or for trace-level analysis, HPLC is coupled with a mass spectrometer (MS). LC-MS and its tandem version, LC-MS/MS, provide molecular weight and structural information, making them powerful tools for unequivocal identification and quantification.
The detection of compounds like 2-(3,4-Dichlorophenyl)benzoic acid in environmental samples (e.g., soil, water) often requires the high sensitivity and selectivity of LC-MS/MS. nih.gov Chlorinated compounds can be persistent environmental pollutants, and monitoring their presence is critical. ekb.eg
An analytical method for determining dichlorobenzoic acid (DCB-Acid) in soil utilizes accelerated solvent extraction (ASE) with acetonitrile/water, followed by analysis using LC-MS/MS. nih.gov Due to the acidic nature of the analyte, electrospray ionization (ESI) in negative mode is typically the most effective, as the carboxylic acid group readily deprotonates to form the [M-H]⁻ ion. sigmaaldrich.com
In tandem mass spectrometry (LC-MS/MS), this precursor ion is selected and fragmented to produce characteristic product ions. Monitoring specific precursor-to-product ion transitions (a technique called Multiple Reaction Monitoring or MRM) provides exceptional selectivity and reduces background noise, allowing for quantification at very low levels (e.g., parts-per-billion). sigmaaldrich.com For a related compound, 2,3-dihydroxybenzoic acid, the monitored ion transition was m/z 153 → m/z 109, corresponding to the loss of CO₂. sigmaaldrich.com A similar fragmentation pattern would be expected for this compound.
Illustrative LC-MS/MS Parameters for Environmental Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Sample Preparation | Accelerated Solvent Extraction (ASE) with Acetonitrile/Water | nih.gov |
| Ionization Mode | Electrospray Ionization (ESI), Negative | sigmaaldrich.com |
| Monitored Ion (Precursor) | [M-H]⁻ | sigmaaldrich.com |
| Detection Mode | Multiple Reaction Monitoring (MRM) | sigmaaldrich.com |
| Quantification Limit | Typically low µg/L or µg/kg range | nih.gov |
Impurity profiling—the identification, characterization, and quantification of impurities in a substance—is a mandatory requirement in the pharmaceutical industry. upb.ro LC-MS/MS is the definitive technique for this purpose. It can be used to create a characteristic "fingerprint" of a drug substance batch, including its process-related impurities and degradation products.
For this compound, potential impurities could include isomers (e.g., 2,5- or 3,5-dichlorophenyl derivatives), precursors from the synthesis, or by-products. An LC-MS/MS method can separate these compounds chromatographically, while the mass spectrometer provides the data to identify them. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, enabling the determination of elemental compositions for unknown impurities.
Tandem MS (MS/MS) is then used to fragment the impurity's molecular ion, and the resulting fragmentation pattern provides structural clues for its identification. This approach allows for the confident identification of impurities even when reference standards are not available, which is crucial during process development and for ensuring the quality and consistency of the final product. rrml.ro
Spectrophotometric Quantification Methods
Spectrophotometric methods, particularly UV-Vis spectrophotometry, offer a straightforward and accessible approach for the quantification of this compound. These methods are based on the principle that the analyte absorbs light at a specific wavelength. For the quantification of related dichlorophenyl-substituted compounds, UV spectrophotometry has been successfully employed. The selection of an appropriate solvent is crucial to ensure the analyte is fully dissolved and to avoid interference. Methanol is often a suitable solvent for this type of analysis. The wavelength of maximum absorbance (λmax) for the analyte is determined by scanning a standard solution across a range of wavelengths. Subsequent quantitative measurements are then performed at this λmax to ensure the highest sensitivity and to minimize the impact of interfering substances.
Method Validation for Analytical Reliability
The validation of analytical methods is a critical process to ensure that the chosen method is suitable for its intended purpose. This involves a series of experiments to evaluate the method's performance characteristics.
Specificity and Selectivity
Specificity refers to the ability of the analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. Selectivity is the ability of a method to distinguish between the analyte and other substances. In the context of analyzing this compound, this is particularly important in reaction mixtures or in the final product where starting materials or by-products might be present. Chromatographic methods, often used in conjunction with spectrophotometric detection, provide a high degree of selectivity by separating the analyte from potential interferents before quantification. The specificity of the method can be demonstrated by analyzing placebo samples (matrices without the analyte) and confirming the absence of any interfering peaks at the retention time and wavelength of the analyte.
Linearity and Calibration Range
Linearity is the ability of the analytical method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The calibration range is the interval between the upper and lower concentration of an analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. To establish linearity, a series of standard solutions of this compound at different concentrations are prepared and analyzed. The absorbance of each standard is then plotted against its concentration, and a linear regression analysis is performed. The correlation coefficient (r²) is a key parameter used to assess the linearity, with a value close to 1.000 indicating a strong linear relationship.
Below is an example of a data table for a linearity study:
| Concentration (µg/mL) | Absorbance |
| 5 | 0.123 |
| 10 | 0.245 |
| 15 | 0.368 |
| 20 | 0.491 |
| 25 | 0.615 |
Note: The data in this table is illustrative and used for demonstrative purposes.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. The LOD and LOQ are often determined from the standard deviation of the response and the slope of the calibration curve. For spectrophotometric methods, these limits are crucial for determining the trace levels of this compound that can be reliably measured.
The following table shows typical, albeit illustrative, LOD and LOQ values for an analytical method:
| Parameter | Value (µg/mL) |
| Limit of Detection (LOD) | 0.5 |
| Limit of Quantification (LOQ) | 1.5 |
Note: The data in this table is illustrative and used for demonstrative purposes.
Precision, Accuracy, and Robustness
Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by determining the recovery of a known amount of the analyte spiked into a sample matrix. Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. For the analysis of this compound, robustness could be tested by varying parameters such as the pH of the mobile phase, the column temperature, or the detection wavelength.
The table below summarizes the acceptance criteria for these validation parameters:
| Validation Parameter | Acceptance Criteria |
| Precision (RSD%) | ≤ 2% |
| Accuracy (% Recovery) | 98% - 102% |
| Robustness | No significant change in results |
Note: The data in this table is illustrative and used for demonstrative purposes.
Application of Analytical Methods in Reaction Monitoring and Quality Assurance
Validated analytical methods are indispensable tools in both the development and manufacturing of this compound. In reaction monitoring, these methods can be used to track the progress of the chemical synthesis. By taking samples at various time points and analyzing the concentration of the starting materials, intermediates, and the final product, chemists can optimize reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.
In quality assurance, these analytical methods are employed to ensure that the final product meets the required specifications. This includes verifying the identity and purity of the this compound and quantifying any impurities. The use of validated methods provides confidence that the product is of high quality and suitable for its intended use. The data generated from these analyses are critical for batch release and for compiling regulatory documentation.
Q & A
Q. What are the common synthetic routes for 2-(3,4-Dichlorophenyl)benzoic acid?
Methodological Answer: The synthesis typically involves coupling a substituted phenyl group to a benzoic acid backbone. Key steps include:
- Esterification : Reacting 3,4-dichlorophenyl derivatives with benzoic acid esters under nucleophilic conditions. For example, nitrophenoxy ester intermediates can be hydrolyzed to yield the final product .
- Cross-Coupling Reactions : Palladium-catalyzed Suzuki-Miyaura coupling of boronic acids with halogenated benzoic acid derivatives (e.g., bromo- or iodo-substituted precursors) .
Q. How can this compound be characterized using spectroscopic methods?
Methodological Answer:
Q. What are the solubility and stability profiles of this compound?
Methodological Answer:
- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water (<0.1 mg/mL at 25°C) . Stability is pH-dependent; the compound degrades under strongly alkaline conditions (pH > 10) via dechlorination .
- Storage : Stable at −20°C in inert atmospheres (N₂ or Ar) for >6 months .
Advanced Research Questions
Q. How does polymorphism affect the crystallographic properties of this compound?
Methodological Answer: Polymorphism is studied via:
Q. What are the biological interactions of this compound with enzymes?
Methodological Answer:
- Enzyme Inhibition Assays : The compound inhibits cyclooxygenase (COX-2) via competitive binding, mimicking salicylic acid derivatives. IC₅₀ values are determined using fluorometric assays .
- Molecular Docking : Computational models (e.g., AutoDock Vina) predict binding affinities to hydrophobic pockets of target enzymes .
Q. What analytical methods are used to study environmental degradation of this compound?
Methodological Answer:
- LC-MS/MS : Quantifies degradation products (e.g., dichlorophenol derivatives) in soil/water samples .
- Photolysis Studies : UV irradiation (λ = 365 nm) in aqueous solutions identifies hydroxylated byproducts via GC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
